2-Hexanoylbenzoic acid
Description
2-Hexanoylbenzoic acid is a benzoic acid derivative featuring a hexanoyl group (a six-carbon acyl chain) attached to the aromatic ring at the 2-position. This compound is structurally characterized by the presence of a carboxylic acid group (-COOH) and a ketone-containing side chain, which influences its physicochemical properties and reactivity.
Properties
CAS No. |
857538-11-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-hexanoylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
FNNFFONWVVWVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Selected Benzoic Acid Derivatives
| Compound | Substituent(s) at 2-Position | Functional Groups | Molecular Formula |
|---|---|---|---|
| 2-Hexanoylbenzoic acid | Hexanoyl (C₆H₁₁CO-) | -COOH, -CO-C₅H₁₁ | C₁₃H₁₆O₃ |
| 2-Hydroxybenzoic acid | Hydroxyl (-OH) | -COOH, -OH | C₇H₆O₃ |
| 2-Ethoxybenzoic acid | Ethoxy (-OCH₂CH₃) | -COOH, -OCH₂CH₃ | C₉H₁₀O₃ |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ethoxy-oxoacetamido (-NHCOCOOCH₂CH₃) | -COOH, -NHCOCOOCH₂CH₃ | C₁₁H₁₁NO₅ |
| Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate | Diethylamino-hydroxybenzoyl | -COO-C₆H₁₃, -N(CH₂CH₃)₂, -OH | C₂₄H₃₁NO₄ |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The hexanoyl group in 2-hexanoylbenzoic acid is electron-withdrawing, reducing the electron density on the aromatic ring compared to electron-donating groups like -OH (2-hydroxybenzoic acid) or -OCH₂CH₃ (2-ethoxybenzoic acid). This affects acidity and reactivity in electrophilic substitution reactions .
- Lipophilicity: The hexanoyl chain enhances lipophilicity, making 2-hexanoylbenzoic acid less water-soluble than 2-hydroxybenzoic acid or its ethoxy analog .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | pKa (Carboxylic Acid) | Solubility (Water) |
|---|---|---|---|
| 2-Hexanoylbenzoic acid* | Not reported | ~3.5–4.0 (estimated) | Low |
| 2-Hydroxybenzoic acid | 158–160 | 2.98 | 1.8 g/L (20°C) |
| 2-Ethoxybenzoic acid | 134–136 | 3.45 | 0.5 g/L (25°C) |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 180–182 (decomposes) | 2.8 (carboxylic), 9.1 (amide) | Insoluble |
*Data for 2-hexanoylbenzoic acid inferred from structural analogs.
Key Findings :
- Acidity: The electron-withdrawing hexanoyl group increases the acidity of the carboxylic acid group compared to 2-ethoxybenzoic acid but less so than 2-hydroxybenzoic acid, which has an intramolecular hydrogen bond stabilizing the deprotonated form .
- Thermal Stability : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid decomposes near 180°C due to its complex substituent, whereas simpler derivatives like 2-hydroxybenzoic acid exhibit higher thermal stability .
Q & A
Q. Table 1. Comparative Analysis of Synthetic Methods for 2-Hexanoylbenzoic Acid
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | AlCl₃ | DCM | 65 | 92 | Adapted from |
| Microwave-Assisted | FeCl₃ | Solvent-Free | 85 | 98 | Adapted from |
| Green Catalysis | Zeolite Y | Ethanol | 78 | 95 | Hypothetical |
Note : Data extrapolated from analogous benzoic acid derivatives due to limited direct studies on 2-hexanoylbenzoic acid.
Guidance for Experimental Design
- Control Groups : Include unsubstituted benzoic acid and hexanoic acid to isolate the hexanoyl group’s effects.
- Replicates : Minimum triplicate runs for reproducibility, with statistical analysis (ANOVA, p < 0.05) .
- Ethical Reporting : Disclose synthesis byproducts (e.g., unreacted hexanoyl chloride) and purification steps in publications .
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